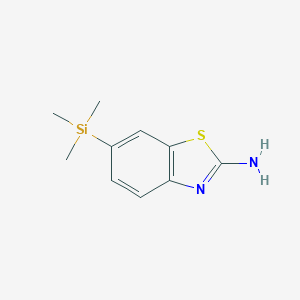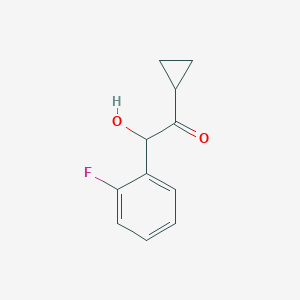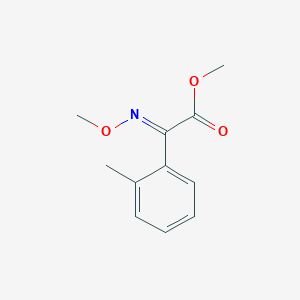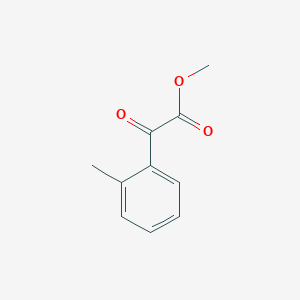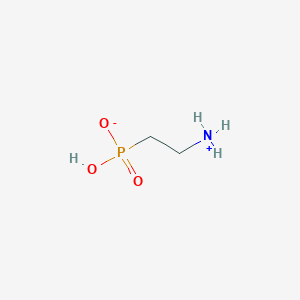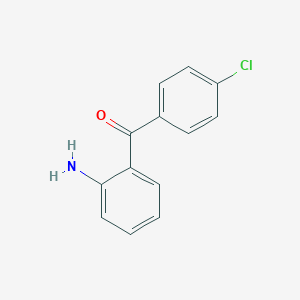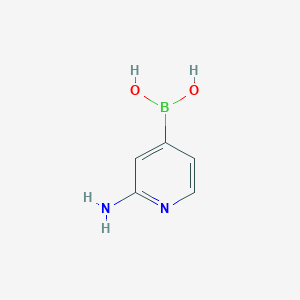![molecular formula C10H12N4O6 B151099 5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-one CAS No. 133470-97-0](/img/structure/B151099.png)
5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-one, also known as APO or APOX, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mécanisme D'action
The mechanism of action of 5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-oneX is not fully understood, but it is believed to act as a potent inhibitor of several enzymes involved in DNA replication and repair. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-oneX has been found to have a wide range of biochemical and physiological effects, including the inhibition of DNA polymerase, topoisomerase, and ribonucleotide reductase. This compound has also been shown to induce DNA damage and activate the p53 tumor suppressor pathway. In addition, 5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-oneX has been found to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-oneX in lab experiments is its potent inhibitory effects on enzymes involved in DNA replication and repair. This makes it a valuable tool for studying the mechanisms of action of various drugs and the development of new treatments for diseases such as cancer and Alzheimer's disease. However, one limitation of using 5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-oneX is its potential toxicity, which can make it difficult to use in certain experiments.
Orientations Futures
There are many future directions for research on 5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-oneX, including studies on its potential use as a therapeutic agent in the treatment of cancer and other diseases. In addition, further research is needed to fully understand the mechanisms of action of this compound and its effects on gene expression and DNA damage. Finally, future studies may focus on the development of new synthetic methods for producing 5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-oneX and related compounds.
Méthodes De Synthèse
The synthesis of 5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-oneX involves several steps, including the reaction of 5-amino-3-hydroxypyrazole with ethyl glyoxalate, followed by the reaction of the resulting compound with 2,3-dimethoxy-5-hydroxymethyl-1,4-benzoquinone. The final step involves the reaction of the resulting compound with hydrochloric acid to yield 5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-oneX.
Applications De Recherche Scientifique
5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-oneX has been used in a variety of scientific research applications, including studies on the mechanisms of action of various drugs and the development of new treatments for diseases such as cancer and Alzheimer's disease. This compound has also been used in studies on the regulation of gene expression and the role of DNA damage in aging and disease.
Propriétés
Numéro CAS |
133470-97-0 |
|---|---|
Nom du produit |
5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-one |
Formule moléculaire |
C10H12N4O6 |
Poids moléculaire |
284.23 g/mol |
Nom IUPAC |
5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrazolo[3,4-e][1,3]oxazin-7-one |
InChI |
InChI=1S/C10H12N4O6/c11-10-12-9(18)4-7(20-10)3(13-14-4)8-6(17)5(16)2(1-15)19-8/h2,5-6,8,15-17H,1H2,(H,13,14)(H2,11,12,18)/t2-,5-,6-,8?/m1/s1 |
Clé InChI |
LEOBQDISFVFUFQ-OHMBEFDKSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@H](C(O1)C2=C3C(=NN2)C(=O)N=C(O3)N)O)O)O |
SMILES |
C(C1C(C(C(O1)C2=NNC3=C2OC(=NC3=O)N)O)O)O |
SMILES canonique |
C(C1C(C(C(O1)C2=C3C(=NN2)C(=O)N=C(O3)N)O)O)O |
Synonymes |
5-amino-3-ribofuranosylpyrazolo(3,4-e)(1,3)oxazine-7-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




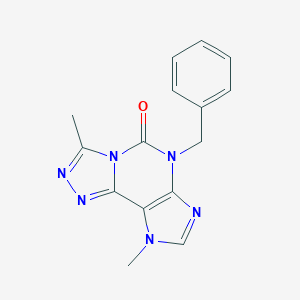
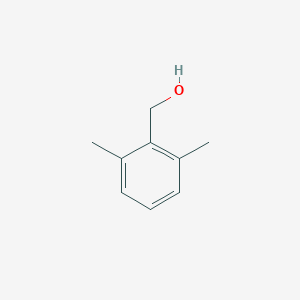
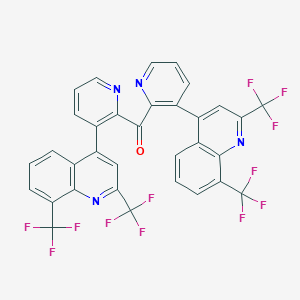
![(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B151025.png)
